

Application Note: Quantification of Nyasicoside using HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasicoside, a phenolic glycoside found in plants of the Curculigo genus, such as Curculigo latifolia, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and precise quantification of **Nyasicoside** in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **Nyasicoside**.

Principle

This method utilizes reverse-phase HPLC to separate **Nyasicoside** from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acetonitrile and water, with a small percentage of formic acid to improve peak shape and resolution. The quantification is performed by detecting the UV absorbance of **Nyasicoside** at a specified wavelength and comparing the peak area to a standard calibration curve. Based on the analysis of phenolic glycosides and related compounds in Curculigo latifolia, a detection wavelength of 254 nm is recommended for optimal sensitivity.[1][2]

Experimental



Instrumentation and Materials

- · HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size)
- **Nyasicoside** reference standard (purity ≥98%)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (analytical grade)
- 0.45 μm syringe filters

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	10-40% B over 20 min, 40-90% B over 5 min, hold at 90% B for 5 min
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 μL

Table 1: HPLC-UV Chromatographic Conditions for Nyasicoside Quantification

Protocols



Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nyasicoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 μg/mL.

Sample Preparation (from Curculigo latifolia rhizomes)

- Extraction:
 - o Grind dried rhizomes of Curculigo latifolia into a fine powder.
 - Accurately weigh 1 g of the powdered sample and place it in a flask.
 - Add 20 mL of 80% methanol and sonicate for 30 minutes.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the supernatant. Repeat the extraction process on the residue twice more.
 - Combine all the supernatants and evaporate to dryness under reduced pressure.
- Sample Solution:
 - Reconstitute the dried extract with 5 mL of methanol.
 - Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in Table 2.



Validation Parameter	Typical Acceptance Criteria
Linearity	Correlation coefficient (r²) > 0.999
Precision (RSD%)	Intra-day and Inter-day RSD < 2%
Accuracy (% Recovery)	98-102%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1

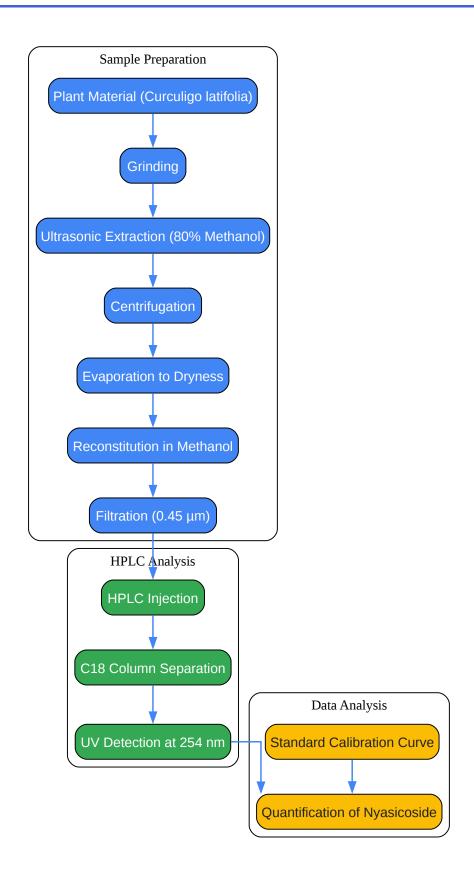
Table 2: Method Validation Parameters

Quantification

- Construct a calibration curve by plotting the peak area of the Nyasicoside standard solutions against their corresponding concentrations.
- Inject the prepared sample solution into the HPLC system.
- Identify the **Nyasicoside** peak in the sample chromatogram by comparing the retention time with that of the standard.
- Calculate the concentration of **Nyasicoside** in the sample using the regression equation from the calibration curve.

Visualizations

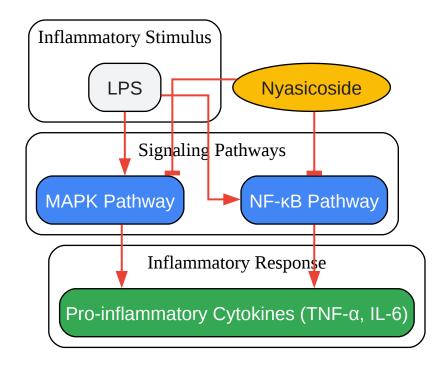




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Caption: Experimental workflow for **Nyasicoside** quantification.





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References

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